N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused thiazole-pyridazine core. The structure includes a 3-methoxyphenyl acetamide moiety at position 2 and a phenyl substituent at position 7 of the thiazolo-pyridazine system. Its synthesis likely involves coupling reactions similar to those described for structurally related compounds (e.g., cesium carbonate-mediated reactions in DMF, as seen in ) .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-22-19-20(29-13)18(14-7-4-3-5-8-14)24-25(21(19)27)12-17(26)23-15-9-6-10-16(11-15)28-2/h3-11H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKNQMSVPYNTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with the CAS number 941948-89-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, particularly its cytotoxic effects against cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 406.5 g/mol. The structure features a thiazolo-pyridazine moiety which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring may enhance its lipophilicity and influence its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 941948-89-6 |
| Molecular Formula | C21H18N4O3S |
| Molecular Weight | 406.5 g/mol |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The compound can be synthesized via cyclocondensation reactions, which are common in the development of thiazole derivatives.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of various thiazolo[4,5-d]pyridazine derivatives, including this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) using MTT assays.
Key Findings:
- Cytotoxicity Against MCF-7 and HeLa Cells :
-
Mechanism of Action :
- The proposed mechanism involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.
- Compounds with enhanced lipophilicity often exhibit better membrane permeability, facilitating their action on intracellular targets.
Comparative Analysis
A comparative analysis of related compounds shows that modifications in the phenyl ring and thiazole structure can significantly influence biological activity.
Case Studies
Several studies have documented the synthesis and evaluation of thiazolo[4,5-d]pyridazine derivatives:
- Study on Thiazolopyridazines : This research highlighted compounds with IC50 values ranging from 6.90 to 51.46 μM against various cancer cell lines, indicating a promising avenue for further development .
- Antifungal Activity : Some derivatives have also shown antifungal properties against Candida species, suggesting a broader spectrum of biological activity beyond anticancer effects .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit promising anticancer properties. For instance, thiazolo-pyridazine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, making these compounds potential candidates for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies on related thiazole derivatives demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) findings suggest that modifications in the thiazole ring can enhance antibacterial efficacy, indicating that this compound may possess similar properties .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of thiazolo-pyridazine compounds. Preliminary findings suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that have been explored include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiazole ring | Enhanced antibacterial properties |
| Alteration of acetamide group | Improved anticancer efficacy |
| Variation in phenyl substituents | Increased neuroprotective effects |
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, a series of thiazolo-pyridazine derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions led to a significant reduction in cell viability, highlighting the potential of these compounds in cancer therapy .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial assessment was conducted on several derivatives of this compound. The study revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The thiazolo[4,5-d]pyridazine scaffold differentiates this compound from analogs with alternative heterocyclic cores:
- Pyrimido[4,5-d]pyrimidinones (): These feature a pyrimidine-pyrimidinone core instead of thiazole-pyridazine. The presence of a piperazine group in these derivatives (e.g., compound 3b) suggests divergent solubility and receptor-binding profiles compared to the target compound .
- Benzothiazole derivatives (): Compounds like 5d and 5e incorporate benzo[d]thiazole cores linked to spiro-oxadiazole systems, which may enhance antibacterial or anti-inflammatory activity but lack the fused pyridazine ring’s electron-deficient character .
Substituent Analysis
Table 1: Substituent Comparison of Thiazolo[4,5-d]pyridazine Derivatives
- Acetamide Group : The 3-methoxyphenyl group in the target compound may enhance lipophilicity compared to the 4-chlorophenyl group in ’s analog, which could influence membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
